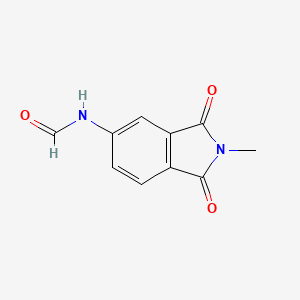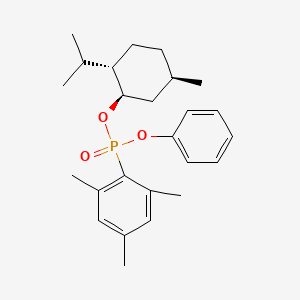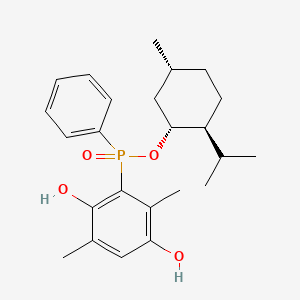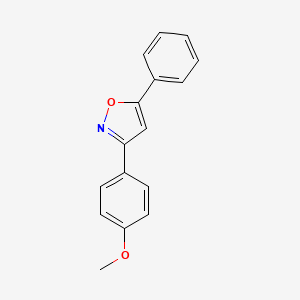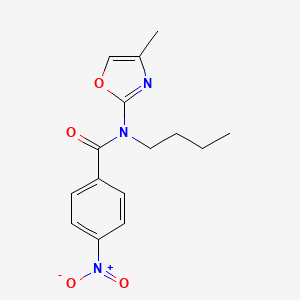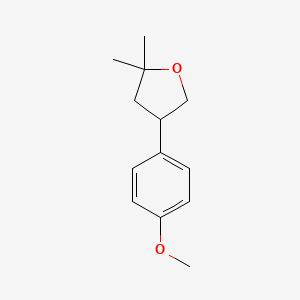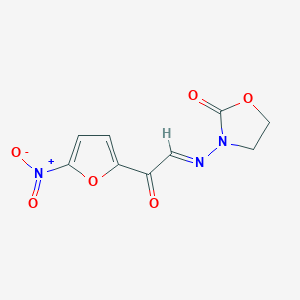
3-(((5-Nitro-2-furoyl)methylene)amino)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one is a chemical compound known for its unique structure and properties It is part of the nitrofuran family, which is characterized by the presence of a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with oxazolidin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Contains an n-methyl urea group.
Furaltadone: Contains a 3–5-nitrofuran-2-yl-methylideneamino-1,3-oxazolidin-2-one moiety.
Furazolidone: Contains a 3-methyl-1,3-oxazolidin-2-one moiety.
Nitrofurantoin: Contains a 1-methylimidazolidine-2,4-dione moiety.
Uniqueness
3-((2-(5-Nitrofuran-2-yl)-2-oxoethylidene)amino)oxazolidin-2-one is unique due to its specific combination of the nitrofuran and oxazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90323-37-8 |
|---|---|
Molecular Formula |
C9H7N3O6 |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7N3O6/c13-6(5-10-11-3-4-17-9(11)14)7-1-2-8(18-7)12(15)16/h1-2,5H,3-4H2/b10-5+ |
InChI Key |
TWEGUVWYPKXWSU-BJMVGYQFSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=O)N1N=CC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


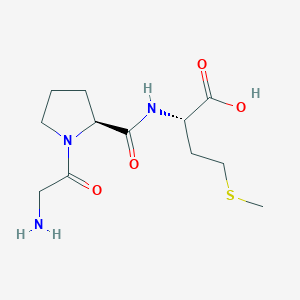
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
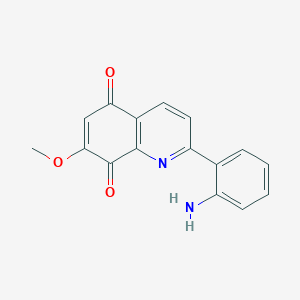
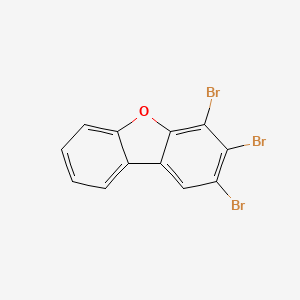
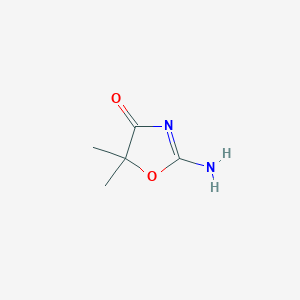
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
